(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13435522
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
![(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid -](/images/structure/VC13435522.png)
Specification
Molecular Formula | C9H13NO4 |
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Molecular Weight | 199.20 g/mol |
IUPAC Name | (2R)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m1/s1 |
Standard InChI Key | SFXCFSFLIIUEAX-SSDOTTSWSA-N |
Isomeric SMILES | C=CCOC(=O)N1CCC[C@@H]1C(=O)O |
SMILES | C=CCOC(=O)N1CCCC1C(=O)O |
Canonical SMILES | C=CCOC(=O)N1CCCC1C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. Key structural attributes include:
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Stereochemistry: The (2R) configuration denotes the absolute stereochemistry at the second carbon of the pyrrolidine ring, critical for chiral interactions in biological systems .
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Functional Groups:
Table 1: Molecular Properties
Physicochemical Characteristics
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Solubility: Polar solvents (e.g., DMF, DMSO) dissolve the compound due to its carboxylic acid group .
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Stability: The Alloc group is stable under acidic conditions but cleavable via palladium-catalyzed deprotection .
Synthesis and Modification
Synthetic Routes
The synthesis typically involves D-proline as the starting material:
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Protection of the Amino Group:
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Isolation and Purification:
Table 2: Key Synthetic Parameters
Step | Reagents/Conditions | Yield |
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Alloc Protection | Allyl chloroformate, NaHCO₃, THF | 70–85% |
Purification | Silica gel chromatography | >95% |
Stereochemical Control
The (2R) configuration is preserved using chiral auxiliaries or asymmetric catalysis. Epimerization risks are minimized by avoiding prolonged exposure to strong acids/bases .
Applications in Peptide Synthesis
Orthogonal Protection Strategy
The Alloc group enables sequential deprotection in solid-phase peptide synthesis (SPPS):
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Cleavage: Pd(PPh₃)₄ and phenylsilane in DMF selectively remove the Alloc group without affecting tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups .
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Case Study: Used in the synthesis of Kahalalide F analogs to protect ornithine residues during chain elongation .
Bioconjugation and Drug Design
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